molecular formula C10H13N3O2 B13797783 4-(N',N''-Dimethylcarbamimidamido)benzoic acid

4-(N',N''-Dimethylcarbamimidamido)benzoic acid

Cat. No.: B13797783
M. Wt: 207.23 g/mol
InChI Key: PSVDJHGVJNATDH-UHFFFAOYSA-N
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Description

4-(N’,N’'-Dimethylcarbamimidamido)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a dimethylcarbamimidamido group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N’,N’'-Dimethylcarbamimidamido)benzoic acid typically involves the reaction of benzoic acid derivatives with dimethylcarbamimidoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of 4-(N’,N’'-Dimethylcarbamimidamido)benzoic acid may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(N’,N’'-Dimethylcarbamimidamido)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields benzoic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-(N’,N’'-Dimethylcarbamimidamido)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(N’,N’'-Dimethylcarbamimidamido)benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to alterations in biochemical pathways. For example, it may bind to active sites of enzymes, blocking their activity and affecting downstream processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(N,N-Dimethylcarbamoyloxy)benzoic acid
  • 4-(Dimethylamino)benzoic acid
  • 4-Nitrobenzoic acid derivatives

Uniqueness

4-(N’,N’'-Dimethylcarbamimidamido)benzoic acid is unique due to its specific functional group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

4-[(N,N'-dimethylcarbamimidoyl)amino]benzoic acid

InChI

InChI=1S/C10H13N3O2/c1-11-10(12-2)13-8-5-3-7(4-6-8)9(14)15/h3-6H,1-2H3,(H,14,15)(H2,11,12,13)

InChI Key

PSVDJHGVJNATDH-UHFFFAOYSA-N

Canonical SMILES

CNC(=NC)NC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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